6,11-Dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is classified as a benzodiazepine derivative due to its structural features that include a fused benzodiazepine and pyridine ring system. The compound is recognized by its unique molecular formula and has been assigned the CAS number 10189-78-3. It has potential applications in medicinal chemistry and materials science due to its biological activity and structural complexity .
The synthesis of 6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves the following steps:
Industrial production follows similar methodologies but on a larger scale, utilizing industrial-grade solvents and reagents while maintaining strict control over reaction conditions to optimize yield and purity.
The molecular structure of 6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be described as follows:
The structural formula can be represented as follows:
This formula indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
6,11-Dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can participate in various chemical reactions typical for benzodiazepines:
The mechanism of action for 6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is primarily related to its potential interaction with the central nervous system:
The scientific applications of 6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one are diverse:
The synthesis of 6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one relies on meticulously sequenced reactions. A common approach begins with ortho-phenylenediamine and a substituted pyridine carbonyl derivative undergoing acid-catalyzed condensation to form a tricyclic intermediate. This precursor undergoes oxidative dehydrogenation to establish the diazepine ring’s unsaturation, typically using oxidants like DDQ (dichlorodicyanobenzoquinone) or activated manganese dioxide [4] [5]. Key challenges include controlling regioselectivity during ring closure and minimizing side reactions such as over-oxidation or oligomerization. In optimized protocols, introducing the C6 methyl group early via N-alkylation of an intermediate dihydro precursor improves yield by reducing steric hindrance during cyclization [4].
Table 1: Multi-Step Synthesis Pathways for Pyrido-Benzodiazepinones
Starting Materials | Key Intermediate | Cyclization Method | Final Yield |
---|---|---|---|
2-aminonicotinaldehyde + 1,2-phenylenediamine | Dihydroquinoline-imine | Acid-catalyzed dehydration | 68% |
3-aminopyridine-2-carboxylic acid + 2-fluorobenzaldehyde | Azomethine ylide | Microwave-assisted closure | 82% |
Methylated pyridodiazepinone precursor | N-alkyl dihydro derivative | DDQ oxidation | 75% |
Selective alkylation at the N11 position is achieved through Schiff base intermediates. Reacting 5H-pyrido[2,3-b][1,5]benzodiazepin-5-one with alkyl halides in DMF/K₂CO₃ introduces ethyl or methyl groups at N11 with >85% efficiency [4] [9]. Electrophilic aromatic substitution enables nitro-functionalization at C9 (as in CAS# 132687-24-2), though this requires careful control of nitrating agent concentration (HNO₃/Ac₂O at 0°C) to prevent dinitro byproducts [9]. Post-cyclization modifications include:
Diazepine ring closure efficiency varies significantly with methodology:
Table 2: Cyclization Techniques for Diazepine Core Formation
Method | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Acid-catalyzed condensation | PTSA/toluene, reflux | 8–12 h | 45–68% | Broad substrate tolerance |
Thermal cyclization | 180°C, solvent-free | 1–2 h | 70–82% | No catalyst required |
Microwave-assisted | DMF, 120°C, 300W | 20–40 min | 78–85% | Rapid, high purity |
Catalytic (ACT@IRMOF-3) | Ethanol, reflux, 5 mg catalyst | 1–3 h | 89–94% | Eco-friendly, recyclable |
Acid catalysis (e.g., p-toluenesulfonic acid in toluene) remains widely used but risks protodehalogenation of sensitive substrates [3] [8]. Thermal methods enable solvent-free operation but may promote decomposition of thermolabile groups. Microwave irradiation drastically reduces reaction times but requires specialized equipment. The ACT@IRMOF-3 nanocatalyst (derived from Thymus plant-activated carbon) demonstrates superior performance by synergizing Lewis acid sites (zinc nodes) and basic amine groups (IRMOF-3) to facilitate dual activation of carbonyl and amine reactants [4].
Solvent polarity critically influences condensation kinetics. Ethanol maximizes yield (94%) for the ACT@IRMOF-3-catalyzed reaction by solubilizing both aromatic aldehydes and diamine precursors while facilitating proton transfer [4]. In contrast, aprotic solvents like DMF accelerate initial imine formation but promote side reactions in prolonged reactions [3]. Catalyst design innovations include:
The ACT@IRMOF-3 catalyst exhibits remarkable recyclability (6 cycles with <5% activity loss) due to its robust core–shell structure, confirmed via TEM and XRD analysis. Catalyst loading optimization shows 5 mg per mmol substrate delivers peak efficiency, while higher loadings cause aggregation [4].
Table 3: Catalyst Performance in Benzodiazepine Synthesis
Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
None (thermal) | Toluene | 110°C | 12 | 32 | – |
H₂SO₄ | Ethanol | 78°C | 6 | 58 | 12 |
Montmorillonite K10 | DCM | 40°C | 3 | 67 | 28 |
ACT@IRMOF-3 | Ethanol | 78°C | 1.5 | 94 | 105 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7